4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile
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Overview
Description
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenoxy group, a phenyl group, an oxoethyl group, and a nitrobenzonitrile group
Preparation Methods
The synthesis of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves several steps. One common synthetic route includes the reaction of 4-cyanophenol with 4-bromobenzonitrile to form 4-(4-cyanophenoxy)benzonitrile. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Chemical Reactions Analysis
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the cyanophenoxy and nitrobenzonitrile groups, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile include:
Azoxystrobin: A fungicide with a similar cyanophenoxy group.
Crisaborole: A pharmaceutical compound with a related structure.
Ostarine: A selective androgen receptor modulator with a cyanophenoxy group.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its combination of functional groups and potential for diverse applications.
Properties
CAS No. |
90178-60-2 |
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Molecular Formula |
C22H13N3O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[2-[4-(4-cyanophenoxy)phenyl]-2-oxoethyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C22H13N3O4/c23-13-15-2-7-19(8-3-15)29-20-9-5-17(6-10-20)22(26)12-18-4-1-16(14-24)11-21(18)25(27)28/h1-11H,12H2 |
InChI Key |
YIWKVSVQNCVXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)CC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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